molecular formula C15H20O4 B14507778 Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate CAS No. 62809-83-0

Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate

Katalognummer: B14507778
CAS-Nummer: 62809-83-0
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: QUDBRWTUVHVVTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(3-acetylphenoxy)-2-methylpropanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a component in certain formulations.

Wirkmechanismus

The mechanism of action of Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

62809-83-0

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

propan-2-yl 2-(3-acetylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C15H20O4/c1-10(2)18-14(17)15(4,5)19-13-8-6-7-12(9-13)11(3)16/h6-10H,1-5H3

InChI-Schlüssel

QUDBRWTUVHVVTN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.